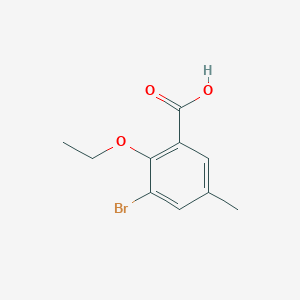

3-Bromo-2-ethoxy-5-methylbenzoic acid

Description

Contextualizing Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the realm of synthetic organic chemistry. Their utility stems from the reactivity of both the aromatic ring and the carboxylic acid group, which allows for a diverse array of chemical transformations. The benzene (B151609) ring can undergo electrophilic substitution reactions, introducing a variety of functional groups at different positions, while the carboxyl group can be converted into esters, amides, acid chlorides, and other functionalities.

This inherent versatility makes benzoic acid derivatives indispensable precursors in the synthesis of a wide spectrum of more complex molecules. researchgate.net They are pivotal in the production of dyes, perfumes, and polymers. Furthermore, the strategic placement of different substituents on the benzoic acid ring can profoundly influence the molecule's electronic properties, solubility, and steric profile, thereby fine-tuning its reactivity and suitability for specific synthetic pathways. The synthesis of various benzoic acid derivatives often involves oxidation of the corresponding alkylbenzenes or other functional group interconversions. chemicalbook.comchemicalbook.com

Significance of Substituted Benzoic Acids as Chemical Scaffolds

The true significance of substituted benzoic acids, such as 3-Bromo-2-ethoxy-5-methylbenzoic acid, lies in their role as chemical scaffolds. A scaffold, in medicinal chemistry, refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. These libraries are then screened for biological activity, with the goal of identifying new therapeutic agents. The substituted benzoic acid framework provides a rigid and well-defined platform for the spatial orientation of different pharmacophoric elements.

Numerous studies have highlighted the importance of substituted benzoic acids in the development of novel drugs. researchgate.net The specific arrangement of substituents on the benzoic acid ring can lead to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, research has shown that certain substituted benzoic acids can act as inhibitors of specific enzymes, highlighting their potential in targeted therapies. nih.gov The presence of a halogen, like the bromine atom in this compound, can enhance a molecule's binding affinity to a biological target through halogen bonding, a type of non-covalent interaction. The ethoxy and methyl groups further contribute to the molecule's lipophilicity and steric bulk, which can influence its pharmacokinetic and pharmacodynamic properties.

The modular nature of substituted benzoic acids allows chemists to systematically modify their structure to optimize their biological activity and other properties. This makes them invaluable tools in the drug discovery and development process.

Below is a table summarizing some of the key properties of this compound and related compounds, based on available data.

| Property | This compound | 3-Bromo-2-methylbenzoic acid | 5-Bromo-2-methylbenzoic acid |

| CAS Number | 1535334-98-5 bldpharm.com | 76006-33-2 sigmaaldrich.com | 79669-49-1 |

| Molecular Formula | C10H11BrO3 | C8H7BrO2 | C8H7BrO2 |

| Molecular Weight | 259.09 g/mol | 215.04 g/mol sigmaaldrich.com | 215.04 g/mol chemicalbook.com |

| Appearance | Not specified | Solid sigmaaldrich.com | Not specified |

| Melting Point | Not specified | 152-156 °C sigmaaldrich.com | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGFSEDJHRVYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Ethoxy 5 Methylbenzoic Acid

Retrosynthetic Analysis of 3-Bromo-2-ethoxy-5-methylbenzoic Acid

A retrosynthetic analysis of the target molecule, this compound (I), suggests a few plausible disconnection points. The most logical approach involves disconnecting the ether linkage and the carbon-bromine bond, leading back to simpler, more readily available starting materials.

A primary disconnection can be made at the ether bond (C-O), suggesting a precursor such as 3-bromo-2-hydroxy-5-methylbenzoic acid (II). This disconnection is based on the well-established Williamson ether synthesis. A further disconnection of the carbon-bromine bond in precursor (II) leads to 2-hydroxy-5-methylbenzoic acid (III), also known as p-cresotinic acid. This is a logical disconnection as the hydroxyl group is a strong activating group that can direct the regioselective introduction of the bromine atom.

Alternatively, one could consider a retrosynthetic pathway where the bromine is introduced after the etherification. This would involve the disconnection of the C-Br bond from the target molecule (I) to give 2-ethoxy-5-methylbenzoic acid (IV). The synthesis would then require the selective bromination of this intermediate.

Based on the principles of electrophilic aromatic substitution, the first pathway, starting from 2-hydroxy-5-methylbenzoic acid, is generally preferred due to the strong and predictable directing effect of the hydroxyl group.

| Target Molecule/Intermediate | Precursor | Synthetic Transformation |

| This compound (I) | 3-Bromo-2-hydroxy-5-methylbenzoic acid (II) | Etherification |

| 3-Bromo-2-hydroxy-5-methylbenzoic acid (II) | 2-Hydroxy-5-methylbenzoic acid (III) | Bromination |

| This compound (I) | 2-Ethoxy-5-methylbenzoic acid (IV) | Bromination |

Direct Synthetic Routes

Based on the retrosynthetic analysis, two primary direct synthetic routes can be proposed for the synthesis of this compound.

The introduction of a bromine atom onto the aromatic ring is a key step in the synthesis of the target molecule. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nature and position of the existing substituents.

The synthesis of this compound can be approached via the bromination of a suitable precursor. One effective strategy involves the bromination of 2-hydroxy-5-methylbenzoic acid. The hydroxyl group at C-2 is a powerful ortho-, para-director and an activating group. The methyl group at C-5 is also an ortho-, para-director, albeit weaker. The directing effects of these two groups reinforce each other, directing the incoming electrophile (bromine) to the positions ortho and para to the hydroxyl group. Given that the para position is occupied by the methyl group, and one ortho position is occupied by the carboxylic acid group, the bromination is expected to occur selectively at the C-3 position.

Alternatively, direct bromination of 2-ethoxy-5-methylbenzoic acid could be considered. The ethoxy group is also an ortho-, para-director. The incoming bromine would be directed to the positions ortho and para to the ethoxy group. However, the position para to the ethoxy group is already substituted with a methyl group. Therefore, bromination would be directed to the ortho positions. Steric hindrance from the adjacent ethoxy and carboxylic acid groups might influence the regioselectivity of this reaction. acs.orgrsc.orgpsu.edu

Various reagents and catalytic systems can be employed for the bromination of aromatic compounds. For the bromination of activated rings, such as phenols, molecular bromine (Br₂) in a suitable solvent is often sufficient. The reaction can be carried out in solvents like acetic acid or chlorinated hydrocarbons. quora.com The use of a Lewis acid catalyst, such as FeBr₃, is typically not necessary for highly activated substrates.

For the bromination of less activated or sterically hindered substrates, more reactive brominating agents might be required. N-Bromosuccinimide (NBS) is a common and milder alternative to molecular bromine for allylic and benzylic bromination, but it can also be used for aromatic bromination, often in the presence of an acid catalyst.

| Precursor | Brominating Agent | Solvent/Catalyst | Expected Product |

| 2-Hydroxy-5-methylbenzoic acid | Br₂ | Acetic Acid | 3-Bromo-2-hydroxy-5-methylbenzoic acid |

| 2-Ethoxy-5-methylbenzoic acid | Br₂ | Acetic Acid/FeBr₃ | This compound |

The introduction of the ethoxy group is a critical step in the synthesis and is typically achieved through an etherification reaction.

The Williamson ether synthesis is a widely used and versatile method for the preparation of ethers, including aryl ethers. youtube.commasterorganicchemistry.combootcamp.comlibretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction.

In the context of synthesizing this compound, the phenolic precursor, 3-bromo-2-hydroxy-5-methylbenzoic acid, can be treated with a base to form the corresponding phenoxide. Subsequent reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, would yield the desired ethoxy ether. It is often advantageous to first protect the carboxylic acid group as an ester before carrying out the etherification to prevent potential side reactions. Following etherification, the ester can be hydrolyzed to the carboxylic acid. youtube.com

The choice of base is crucial for the deprotonation of the phenol. Common bases used in the Williamson ether synthesis include sodium hydroxide, potassium carbonate, and sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 reaction. psu.edu

| Phenolic Precursor | Base | Ethylating Agent | Solvent | Product |

| 3-Bromo-2-hydroxy-5-methylbenzoic acid (or its ester) | K₂CO₃ | Ethyl iodide | DMF | This compound (or its ester) |

| 3-Bromo-2-hydroxy-5-methylbenzoic acid (or its ester) | NaOH | Diethyl sulfate | Acetonitrile | This compound (or its ester) |

Following the etherification of the esterified precursor, a final hydrolysis step is required to obtain the target carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. quora.compsu.educhegg.comgoogle.comacs.org

Carboxylation Methodologies for Methyl-Substituted Aromatic Systems

The introduction of the carboxylic acid group is another key transformation. This can be achieved through the oxidation of the methyl group already present on the aromatic ring or via alternative carboxylation routes.

Oxidation of Alkyl Side Chains to Carboxylic Acids

The oxidation of the methyl group at the 5-position to a carboxylic acid is a common and effective strategy. This reaction is typically carried out using strong oxidizing agents. The benzylic position of the methyl group is particularly susceptible to oxidation. libretexts.org

Potassium permanganate (B83412) (KMnO4) is a widely used and powerful oxidizing agent for this purpose. The reaction is often performed under basic conditions, followed by acidification to yield the carboxylic acid. The general reaction involves heating the substituted toluene (B28343) with an aqueous solution of KMnO4. alfa-chemistry.com

| Oxidizing Agent | Typical Conditions | Notes |

| Potassium permanganate (KMnO4) | Aqueous solution, often with a base (e.g., KOH), followed by heating (reflux). chemicalbook.com | A strong and common reagent for this transformation. The reaction can be slow due to the two-phase nature (organic toluene and aqueous permanganate). alfa-chemistry.com |

| Chromic acid (generated from CrO3 or Na2Cr2O7 in H2SO4) | Vigorous conditions, elevated temperatures. | A strong oxidizing agent, but its use is often avoided due to the toxicity of chromium compounds. |

| Catalytic Oxidation with Air/O2 | Cobalt or Manganese salts as catalysts, high temperatures and pressures. rsc.orgresearchgate.netsioc-journal.cn | More environmentally friendly ("greener") and used in industrial processes. Can be performed in the absence of a solvent. rsc.org |

The choice of solvent can also influence the reaction rate and efficiency. While the oxidation with KMnO4 is often carried out in water, the use of phase-transfer catalysts can enhance the reaction rate by improving the contact between the organic substrate and the aqueous oxidant. alfa-chemistry.com The presence of other substituents on the aromatic ring can affect the reactivity of the methyl group towards oxidation.

Alternative Carboxylation Routes

As an alternative to the oxidation of the methyl group, the carboxylic acid functionality can be introduced directly onto the aromatic ring through methods such as Grignard reactions or lithiation followed by carboxylation. These methods would typically start from a precursor that has a halogen at the position where the carboxyl group is desired.

For instance, if a suitable bromo-substituted precursor is available, it can be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). This Grignard reagent can then be reacted with carbon dioxide (usually in the form of dry ice) followed by an acidic workup to yield the carboxylic acid. The formation of Grignard reagents from aryl halides can sometimes be challenging and may require activation of the magnesium or specific reaction conditions. google.com

Similarly, directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. beilstein-journals.org This would involve the deprotonation of an aromatic C-H bond directed by a suitable functional group, followed by quenching with an electrophile like CO2. However, the directing group needs to be strategically chosen and may need to be removed or transformed in a subsequent step.

Multi-Step Synthetic Sequences and Optimization

The successful synthesis of this compound hinges on the strategic planning of the reaction sequence and the optimization of each step.

Sequential Functional Group Interconversions

The order in which the functional groups are introduced is critical due to their directing effects in electrophilic aromatic substitution reactions. libretexts.orgpressbooks.pub For example, the bromine atom is an ortho-, para-director, the ethoxy group is a strong ortho-, para-director, and the methyl group is a weak ortho-, para-director. The carboxylic acid group, on the other hand, is a meta-director.

A plausible retrosynthetic analysis would suggest that the final step could be the oxidation of the methyl group, as the carboxylic acid is a deactivating group and would make subsequent electrophilic substitutions challenging. Therefore, a likely synthetic route would involve the sequential introduction of the bromo, ethoxy, and methyl groups onto the benzene (B151609) ring, followed by the final oxidation step.

The concept of functional group interconversion is also crucial. youtube.com For instance, it might be advantageous to introduce a group that can be easily converted into the desired functional group at a later stage.

Strategic Planning of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is paramount for maximizing yield and minimizing side products in a multi-step synthesis. This includes careful selection of solvents, temperature, and catalysts for each transformation.

For the Williamson ether synthesis, the choice of a polar aprotic solvent like DMF or acetonitrile can significantly enhance the reaction rate. numberanalytics.comaiche.org The temperature needs to be controlled to balance the reaction rate with the potential for side reactions.

In the oxidation of the methyl group, the solvent system can affect the interaction between the organic substrate and the oxidizing agent. researchgate.net For industrial applications, solvent-free conditions with heterogeneous catalysts are being developed to create more sustainable processes. rsc.org

The choice of solvent can also be critical in Grignard reagent formation, with THF often being preferred over diethyl ether for aryl halides. The temperature of the Grignard reaction is also a key parameter to control for optimal yield and selectivity. alfa-chemistry.com

Yield Optimization and Process Efficiency in Laboratory Synthesis

Optimizing the yield and process efficiency in the laboratory synthesis of this compound requires careful consideration of the reaction conditions for each step of the proposed synthetic pathway.

For the initial bromination of methyl 2-hydroxy-5-methylbenzoate, key parameters to optimize include the choice of brominating agent, solvent, temperature, and reaction time. While elemental bromine is effective, alternative brominating agents like N-bromosuccinimide (NBS) could offer milder reaction conditions and improved selectivity, potentially reducing the formation of byproducts. ijcea.org The solvent system, such as acetic acid, can influence the solubility of the reactants and the reaction rate.

Hydrolysis of the methyl ester to the final carboxylic acid is typically a high-yielding reaction. Optimization here would focus on ensuring complete conversion and simplifying the work-up procedure to minimize product loss.

To systematically optimize the reaction, a Design of Experiments (DoE) approach could be employed. This statistical method allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and the identification of optimal conditions more efficiently than a one-factor-at-a-time (OFAT) approach. acs.org

Below is an interactive data table summarizing key parameters for optimization in the proposed synthesis:

| Reaction Step | Parameter to Optimize | Potential Range/Options | Impact on Yield/Efficiency |

| Bromination | Brominating Agent | Bromine, N-Bromosuccinimide (NBS) | Selectivity, byproduct formation, ease of handling. |

| Solvent | Acetic Acid, Dichloromethane (B109758) | Reactant solubility, reaction rate. | |

| Temperature | Room Temperature to 50°C | Reaction rate, prevention of over-bromination. | |

| Ethoxylation | Base | Potassium Carbonate, Sodium Hydride | Extent of deprotonation, reaction rate. |

| Ethylating Agent | Diethyl Sulfate, Ethyl Iodide | Reactivity, cost. | |

| Solvent | DMF, Acetonitrile | Solubility of reactants, reaction temperature. | |

| Temperature | 50°C to 100°C | Reaction rate, minimization of side reactions. | |

| Hydrolysis | Catalyst | Acid (e.g., HCl), Base (e.g., NaOH) | Reaction time, ease of work-up. |

| Temperature | Room Temperature to Reflux | Rate of hydrolysis. |

Considerations for Industrial Production Scalability

Scaling up the laboratory synthesis of this compound to an industrial scale introduces a new set of challenges and considerations that extend beyond simple yield optimization. The primary goals of industrial production are to ensure safety, cost-effectiveness, and process robustness while maintaining high product quality and throughput.

For the bromination step, the use of elemental bromine on a large scale requires specialized handling procedures and equipment due to its corrosive and toxic nature. The management of hydrogen bromide (HBr) as a byproduct is also a significant consideration. Industrial processes often favor the use of more manageable brominating agents or implement closed systems with scrubbers to handle hazardous fumes.

The Williamson ether synthesis, while effective, presents several scalability challenges. The use of strong bases like sodium hydride can be hazardous on a large scale due to its flammability and reactivity with water. Alternative, less hazardous bases such as potassium carbonate are often preferred in industrial settings. The choice of solvent is also critical; while DMF is an excellent solvent, its high boiling point and potential for decomposition can complicate product isolation and solvent recovery. The cost and environmental impact of the chosen ethylating agent and solvent are also major factors in industrial production. core.ac.uk

Furthermore, the economic viability of the industrial process is paramount. This includes the cost of raw materials, energy consumption, waste disposal, and labor. The development of a robust and efficient purification method for the final product is also crucial to meet the required quality standards.

The following data table outlines key considerations for the industrial scalability of the proposed synthesis:

| Process Aspect | Consideration | Industrial Approach | Rationale |

| Safety | Handling of Bromine | Use of closed systems, automated dosing, scrubbers. | Minimize operator exposure and environmental release. |

| Use of Strong Bases | Preference for safer alternatives like potassium carbonate. | Reduce fire and explosion hazards. | |

| Cost-Effectiveness | Raw Material Sourcing | Bulk purchasing, long-term supplier contracts. | Reduce per-unit cost of starting materials. |

| Solvent Recovery | Implementation of distillation and recycling systems. | Minimize solvent waste and purchasing costs. | |

| Process Efficiency | Reactor Technology | Transition from batch to continuous flow reactors. | Improve control, safety, and throughput. |

| Heat Management | Use of jacketed reactors with efficient cooling systems. | Control exothermic reactions and prevent runaways. | |

| Environmental Impact | Waste Management | Treatment of waste streams, recovery of byproducts. | Comply with environmental regulations and reduce footprint. |

| Green Chemistry Principles | Use of less hazardous reagents, atom economy. | Promote sustainable manufacturing practices. |

Chemical Reactivity and Derivatization of 3 Bromo 2 Ethoxy 5 Methylbenzoic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo several key transformations, including esterification, amidation, and reduction. The presence of an ethoxy group at the ortho position can introduce steric hindrance, potentially influencing the reaction conditions required for these transformations.

Esterification Reactions and Their Applications

Esterification, the conversion of a carboxylic acid to an ester, is a cornerstone of organic synthesis. For 3-Bromo-2-ethoxy-5-methylbenzoic acid, this reaction is typically achieved by reacting the acid with an alcohol in the presence of a catalyst. The choice of catalyst and conditions often depends on the steric hindrance around the carboxylic acid.

Standard methods like Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), are generally effective. libretexts.org However, for more sterically hindered alcohols or when milder conditions are required, alternative methods may be employed. acs.org These can include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with the alcohol. organic-chemistry.org

The resulting esters of this compound are valuable intermediates in their own right, often serving as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer-Speier Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 3-bromo-2-ethoxy-5-methylbenzoate | A common and cost-effective method. |

| DCC Coupling | Ethanol (B145695), DCC, DMAP, CH₂Cl₂ | Ethyl 3-bromo-2-ethoxy-5-methylbenzoate | Milder conditions, suitable for sensitive substrates. |

| Acyl Chloride Formation | 1. (COCl)₂, cat. DMF; 2. t-Butanol, pyridine | tert-Butyl 3-bromo-2-ethoxy-5-methylbenzoate | Useful for introducing bulky ester groups. |

This table presents hypothetical reaction conditions based on general principles of esterification for substituted benzoic acids.

Amidation and Peptide Coupling Analogues

The formation of an amide bond from a carboxylic acid and an amine is a critical transformation in organic and medicinal chemistry. Direct amidation of this compound with an amine can be achieved, though it often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. sciepub.com

More commonly, the carboxylic acid is activated to facilitate amide bond formation under milder conditions. A wide array of coupling reagents developed for peptide synthesis can be applied here. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and carbodiimides (e.g., DCC, EDCI) are highly effective. organic-chemistry.orgnih.gov These methods typically involve the in-situ formation of a highly reactive activated ester or symmetrical anhydride, which is then readily attacked by the amine. nih.gov The presence of the ortho-ethoxy group may necessitate slightly longer reaction times or the use of more potent activating agents. rsc.org

| Reaction | Reagents and Conditions | Product | Notes |

| Direct Thermal Amidation | Benzylamine, Toluene (B28343), reflux (Dean-Stark) | N-Benzyl-3-bromo-2-ethoxy-5-methylbenzamide | Requires high temperatures to remove water. |

| HATU Coupling | Aniline (B41778), HATU, DIPEA, DMF | N-Phenyl-3-bromo-2-ethoxy-5-methylbenzamide | Highly efficient method with broad substrate scope. |

| EDCI/HOBt Coupling | Glycine methyl ester HCl, EDCI, HOBt, Et₃N, CH₂Cl₂ | Methyl (3-bromo-2-ethoxy-5-methylbenzamido)acetate | Standard conditions for coupling with amino acid esters. |

This table illustrates plausible amidation reactions for this compound based on established coupling protocols.

Reduction to Alcohols and Aldehydes

The carboxylic acid group can be reduced to either a primary alcohol or, with more difficulty, an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce carboxylic acids to primary alcohols. chemistrysteps.com The reaction proceeds via the deprotonation of the acid, followed by reduction of the resulting carboxylate salt. Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BMS), is another effective reagent for this transformation and is known for its chemoselectivity. acs.org

The partial reduction of a carboxylic acid to an aldehyde is more challenging. It often requires the conversion of the carboxylic acid to a derivative such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures. chemistrysteps.com

| Reaction | Reagents and Conditions | Product | Notes |

| Reduction to Alcohol | 1. LiAlH₄, THF; 2. H₃O⁺ | (3-Bromo-2-ethoxy-5-methylphenyl)methanol | A powerful, non-selective reducing agent. |

| Reduction to Alcohol | BH₃·THF, THF | (3-Bromo-2-ethoxy-5-methylphenyl)methanol | More chemoselective than LiAlH₄. |

| Reduction to Aldehyde (via ester) | 1. Esterification (e.g., with CH₃OH, H⁺); 2. DIBAL-H, Toluene, -78 °C | 3-Bromo-2-ethoxy-5-methylbenzaldehyde | A two-step process is generally required. |

This table outlines potential reduction pathways for this compound based on standard reduction methodologies.

Reactions at the Aromatic Ring

The substituted benzene (B151609) ring of this compound can undergo reactions such as nucleophilic and electrophilic aromatic substitution, allowing for further functionalization.

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving the Bromine Moiety

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. fiveable.me For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the substituents present (bromo, ethoxy, methyl, and carboxyl) are not strongly activating for SNAr. The ethoxy and methyl groups are electron-donating, and the carboxyl group is only moderately electron-withdrawing. Therefore, SNAr reactions at the bromine position are expected to be challenging under standard conditions. Forcing conditions, such as high temperatures and pressures with strong nucleophiles, might lead to some substitution, but other reactions may compete. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are generally more effective methods for replacing the bromine atom with other functional groups.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. msu.edu The regiochemical outcome of EAS on a substituted benzene ring is determined by the directing effects of the existing substituents. wikipedia.org In this compound, we have four substituents to consider:

-COOH (Carboxylic acid): A deactivating, meta-directing group. cutm.ac.in

-Br (Bromo): A deactivating, ortho-, para-directing group. masterorganicchemistry.com

-OCH₂CH₃ (Ethoxy): A strongly activating, ortho-, para-directing group. youtube.com

-CH₃ (Methyl): An activating, ortho-, para-directing group. youtube.com

Position C6: This position is ortho to the strongly activating ethoxy group and para to the activating methyl group. It is also meta to the deactivating bromo and carboxyl groups. This position is highly activated.

Position C4: This position is para to the strongly activating ethoxy group and ortho to the activating methyl group. It is also ortho to the deactivating bromo group and meta to the deactivating carboxyl group. This position is also activated, but may be slightly sterically hindered by the adjacent methyl group.

Therefore, electrophilic substitution is most likely to occur at position C6, and to a lesser extent at position C4. The deactivating nature of the carboxyl and bromo groups will likely require forcing conditions for many EAS reactions.

| Reaction | Reagents and Conditions | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-2-ethoxy-5-methyl-6-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 3,6-Dibromo-2-ethoxy-5-methylbenzoic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Likely complex mixture/low yield due to deactivation |

This table provides predicted outcomes for EAS reactions on this compound based on the directing effects of the substituents.

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond on the aromatic ring is a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents at the C3 position.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures by reacting an organohalide with an organoboron compound. In the case of this compound, the bromine atom serves as the electrophilic partner for coupling with various aryl or heteroaryl boronic acids or their corresponding esters.

The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base is required to activate the organoboron species, facilitating the crucial transmetalation step in the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as dehalogenation or protodeboronation. Common conditions involve catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) in the presence of bases such as sodium carbonate, potassium carbonate, or cesium carbonate, and in solvents like dioxane, toluene, or aqueous mixtures.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst/Ligand | Base | Solvent/Temperature | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O, 90 °C | 2-Ethoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid | Not Reported |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane, 100 °C | 2-Ethoxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid | Not Reported |

| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 85 °C | 2-Ethoxy-5-methyl-3-(pyridin-3-yl)benzoic acid | Not Reported |

Note: Yields are highly dependent on specific substrate and reaction scale and are often optimized on a case-by-case basis. The examples provided are illustrative of typical transformations.

Beyond aryl-aryl bond formation, the bromine atom of this compound is amenable to other important cross-coupling reactions:

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. The process is co-catalyzed by palladium and copper(I) salts. A base, typically an amine like triethylamine (B128534) or diisopropylamine, is used both as a solvent and to neutralize the hydrogen halide formed. This method is instrumental for synthesizing arylethynyl compounds.

Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. The regioselectivity of the addition to the alkene is a key consideration in this transformation.

Stille Coupling: This reaction couples the aryl bromide with an organostannane reagent (R-SnR'₃). It is known for its tolerance of a wide variety of functional groups and is often used when other coupling methods fail. However, the toxicity of the organotin reagents and byproducts is a significant drawback.

Instead of acting as the electrophile, the functional handle at the C3 position can be converted into a nucleophilic partner for subsequent Suzuki-Miyaura couplings. This is achieved by transforming the bromo-substituent into a boronic acid or a boronate ester. A common method involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

The process typically begins with the treatment of this compound (or its ester-protected form to avoid interference from the acidic proton) with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). This generates a highly reactive aryllithium species. This intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired (2-ethoxy-3-carboxy-5-methylphenyl)boronic acid. Alternatively, palladium-catalyzed borylation using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) offers a milder route to the corresponding pinacol (B44631) boronate ester.

Transformations of the Ethoxy Group

The ethoxy group at the C2 position is an ether linkage that can be cleaved to reveal a hydroxyl group. This transformation is valuable for accessing the corresponding phenol (B47542), 3-bromo-2-hydroxy-5-methylbenzoic acid, which can be a crucial intermediate for further synthesis, for example, in the preparation of heterocyclic compounds or as a ligand scaffold.

The most common method for aryl ether cleavage is treatment with strong Lewis acids, with boron tribromide (BBr₃) being particularly effective. The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) at temperatures ranging from low (e.g., -78 °C) to room temperature. The BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the ethyl-oxygen bond. An aqueous workup then liberates the free phenol. Other reagents capable of cleaving aryl ethers include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures.

Modifications of the Methyl Group

The methyl group at the C5 position, while generally less reactive than the other functional groups, can undergo transformations characteristic of benzylic positions. These modifications provide another avenue for structural diversification.

One of the most common reactions is free-radical halogenation at the benzylic position. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under UV irradiation, the methyl group can be converted to a bromomethyl group (-CH₂Br). This new functional group is a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities, such as alcohols, ethers, amines, and nitriles, or serving as a precursor for organometallic reagents.

Structural Elucidation and Spectroscopic Characterization of 3 Bromo 2 Ethoxy 5 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency is influenced by the local chemical environment, providing detailed information about the molecular structure.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Bromo-2-ethoxy-5-methylbenzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, the methyl group protons, and the acidic proton of the carboxylic acid.

The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromine atom, being electronegative, will deshield adjacent protons, shifting their signals downfield. Conversely, the ethoxy and methyl groups are electron-donating, which would typically cause an upfield shift for nearby protons. The interplay of these effects, along with the steric environment, determines the final chemical shifts. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield position, often above 10 ppm.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic CH | 7.0 - 8.0 | Doublet | 1H |

| Aromatic CH | 7.0 - 8.0 | Doublet | 1H |

| Ethoxy (-OCH₂CH₃) | 3.9 - 4.2 | Quartet | 2H |

| Methyl (-CH₃) | 2.3 - 2.5 | Singlet | 3H |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H |

Note: The predicted chemical shifts are estimates and the actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The carbonyl carbon of the carboxylic acid will appear at the most downfield position, typically in the range of 165-185 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with their specific shifts being influenced by the attached substituents. The carbon bearing the bromine atom (C-Br) will be shifted upfield relative to an unsubstituted aromatic carbon due to the heavy atom effect. The carbons of the ethoxy group and the methyl group will appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-Br | 110 - 125 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-COOH | 125 - 135 |

| Ethoxy (-OCH₂) | 60 - 70 |

| Methyl (-CH₃) | 20 - 25 |

| Ethoxy (-CH₃) | 10 - 20 |

Note: The predicted chemical shifts are estimates and the actual experimental values may vary.

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a correlation between the two aromatic protons that are adjacent to each other. It would also show a correlation between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum indicates a direct bond between a specific proton and a specific carbon. This allows for the unambiguous assignment of the signals for the aromatic CH, the ethoxy group carbons and protons, and the methyl group carbon and proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations from the aromatic protons to the carbons of the carboxylic acid, the ethoxy group, and the methyl group, thereby confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

The molecular weight of this compound (C₁₀H₁₁BrO₃) is approximately 259.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M and M+2) with a roughly 1:1 intensity ratio.

Liquid chromatography-mass spectrometry (LC-MS) is a technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a compound like this compound, which is a solid and has a carboxylic acid group, LC-MS is a highly suitable method for analysis. The compound can be dissolved in a suitable solvent and injected into the LC system. The mass spectrometer will then provide the mass of the intact molecule, confirming its molecular weight. Common ionization techniques used in LC-MS for such compounds include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

Gas chromatography-mass spectrometry (GC-MS) is another hybrid technique that pairs gas chromatography for separation with mass spectrometry for detection. For a carboxylic acid like this compound, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation. However, it is possible to analyze the compound after derivatization, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester). The resulting derivative can then be analyzed by GC-MS, which would provide a mass spectrum showing the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule by detecting the vibrational frequencies of its bonds. The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The spectrum is typically recorded on a solid sample, often using a potassium bromide (KBr) pellet. lcms.cz

The analysis of the FTIR spectrum allows for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. A comprehensive investigation of anhydrous 3,4,5-Triacetoxybenzoic acid using FTIR and DFT calculations has demonstrated a strong correlation between experimental and calculated spectra, enabling precise assignment of vibrational modes. nih.gov For halogenated pollutants, a combination of experimental and theoretical investigations has also proven effective in characterizing their spectroscopic properties. sns.it

The principal absorption peaks for this compound are detailed in the table below. The broad O-H stretch is a hallmark of the carboxylic acid group, often showing evidence of hydrogen bonding. nih.gov The C=O stretching vibration is also characteristic of the carboxylic acid. Aromatic C-H and C=C stretching and bending vibrations confirm the presence of the benzene ring. The C-O stretching vibrations are indicative of the ethoxy and carboxylic acid groups, while the presence of the bromine atom is suggested by a low-frequency C-Br stretching vibration.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid |

| 2985, 2940, 2870 | Medium | C-H Stretch | -CH₃, -CH₂- |

| 1710 | Strong | C=O Stretch | Carboxylic Acid |

| 1600, 1475 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1450, 1380 | Medium | C-H Bend | -CH₃, -CH₂- |

| 1250 | Strong | C-O Stretch | Aryl Ether |

| 1100 | Medium | C-O Stretch | Carboxylic Acid |

| 920 | Broad, Medium | O-H Bend | Carboxylic Acid |

| 880, 810 | Medium | C-H Bend (out-of-plane) | Aromatic Ring |

| 650 | Medium to Weak | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For substituted benzoic acids, the electronic transitions are primarily π → π* transitions associated with the benzene ring and the carboxyl group. The positions of the absorption maxima are influenced by the nature and position of the substituents on the benzene ring. libretexts.org Electron-donating groups, such as the ethoxy and methyl groups in the target molecule, typically cause a bathochromic (red) shift in the absorption bands. Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift.

The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands. The presence of the bromine atom, along with the ethoxy and methyl groups, will influence the precise location of these maxima. The spectrum of 4-ethoxybenzoic acid, for instance, can provide a comparative reference. nih.govspectrabase.com

Table 2: Predicted UV-Vis Spectral Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~210 | ~25,000 | π → π | Benzene Ring |

| ~245 | ~12,000 | π → π | Benzene Ring & C=O |

| ~290 | ~3,000 | π → π* (n → π* overlap) | Benzene Ring & C=O |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purity assessment of chemical compounds. Various methods can be employed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. For aromatic carboxylic acids, reversed-phase HPLC is a common and effective method. nih.govhelixchrom.comusda.gov

A typical HPLC method for this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a controlled pH to ensure the analyte is in a suitable ionic form. nih.gov The retention time of the compound is influenced by its polarity and the specific chromatographic conditions. A UV detector is commonly used for the detection of aromatic compounds. A commercial supplier indicates that HPLC data is available for this compound. bldpharm.com

Table 3: Predicted HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

| Predicted Retention Time | 4.5 - 5.5 min |

Gas Chromatography (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for the analysis of volatile and thermally stable compounds. Carboxylic acids can be challenging to analyze directly by GC due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. To overcome these issues, derivatization is often employed to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) derivative.

For this compound, derivatization with an agent like diazomethane (B1218177) to form the methyl ester, or with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), would be a common approach prior to GC-FID analysis. The resulting derivative can then be separated on a non-polar or medium-polarity capillary column.

Table 4: Predicted GC-FID Parameters for the Analysis of Derivatized this compound (as methyl ester)

| Parameter | Value |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Predicted Retention Time | 12 - 14 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. UPLC is particularly well-suited for the analysis of complex mixtures and for high-throughput screening.

The analysis of this compound by UPLC would offer significant advantages in terms of speed and efficiency. A reversed-phase UPLC method would likely employ a C18 or similar sub-2 µm column with a mobile phase gradient of acetonitrile and water containing a small amount of acid, such as formic acid, to ensure good peak shape. Information from a commercial vendor suggests that UPLC data is available for this compound. bldpharm.com

Table 5: Predicted UPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 30% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 245 nm |

| Injection Volume | 1 µL |

| Predicted Retention Time | 1.8 - 2.5 min |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD)

The single-crystal X-ray diffraction technique would be the definitive method to elucidate the solid-state structure of this compound. This analysis would involve growing a suitable single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. The data obtained from this experiment would allow for the determination of key crystallographic parameters.

As no specific study is available, a representative data table for such an analysis remains unpopulated. A typical table would include the following parameters:

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₁BrO₃ |

| Formula weight | 275.10 g/mol |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor (%) | Data not available |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed based on the crystallographic data obtained from SCXRD. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze the nature and extent of various intermolecular contacts, such as hydrogen bonds and van der Waals forces.

A Hirshfeld analysis for this compound would provide a detailed breakdown of the intermolecular contacts contributing to the crystal packing. The results are typically summarized in a table showing the percentage contribution of each type of contact.

Table 2: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

| Contact Type | Contribution (%) |

|---|---|

| H···H | Data not available |

| O···H/H···O | Data not available |

| Br···H/H···Br | Data not available |

| C···H/H···C | Data not available |

| C···C | Data not available |

| Br···O/O···Br | Data not available |

In the absence of the foundational crystallographic data, a Hirshfeld surface analysis cannot be conducted. While studies on similar brominated and ethoxy-substituted benzoic acid derivatives exist, a strict focus on "this compound" as per the instructions prevents the inclusion of such analogous data.

Computational and Theoretical Studies on 3 Bromo 2 Ethoxy 5 Methylbenzoic Acid and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For substituted benzoic acids, DFT calculations provide fundamental insights into their geometric, vibrational, and electronic properties. uc.pt Methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. uc.ptnih.gov

Geometric optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For analogs like ortho-substituted chloro- and fluoro-benzoic acids, DFT calculations have been used to map their potential energy landscapes and identify stable conformers. uc.pt These studies consider the interactions between the carboxylic acid group and the substituents on the benzene (B151609) ring. uc.pt The optimized geometry is crucial, as it forms the basis for all other computational property calculations. nih.gov For instance, in a study on 5-Bromosalicylaldehyde, a related compound, the calculated bond lengths and angles showed a high correlation with experimental data. nih.gov

Vibrational analysis calculates the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations are essential for interpreting experimental spectra and confirming that an optimized structure corresponds to a true energy minimum. For substituted benzoic acids, DFT can predict the characteristic stretching frequencies, such as the C=O stretch, which is sensitive to the molecular environment and hydrogen bonding. ucl.ac.uk

Table 1: Illustrative Comparison of Calculated and Experimental Bond Parameters for a Substituted Benzoic Acid Analog (Note: Data is representative of the type of results obtained for analogs like 5-Bromosalicylaldehyde and is for illustrative purposes.)

| Parameter | Calculated Value (Å or °) | Experimental Value (Å or °) |

|---|---|---|

| C-C (ring) bond length | 1.3-1.4 Å | 1.3-1.4 Å |

| C=O bond length | ~1.22 Å | ~1.21 Å |

| C-O bond length | ~1.35 Å | ~1.36 Å |

| O-H bond length | ~0.97 Å | ~0.98 Å |

| C-C-O bond angle | ~115° | ~116° |

| O=C-O bond angle | ~123° | ~122° |

This table demonstrates the typical agreement found between DFT-calculated and experimentally determined geometric parameters. nih.gov

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and chemical reactivity. researchgate.net

DFT studies on analogous compounds calculate these orbital energies to derive important parameters. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. Other descriptors like electronegativity, chemical potential, hardness, and softness can also be calculated from these energies to provide a more detailed picture of the molecule's electronic character and reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) map is another valuable output, which visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites for potential reactions. nih.govresearchgate.net

Table 2: Representative Electronic Properties Calculated via DFT for an Analogous Aromatic Compound (Note: This data is illustrative, based on findings for compounds like 2-Amino-3-bromo-5-nitropyridine.)

| Property | Definition | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -6.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -2.6 eV |

| Energy Gap (ΔE) | LUMO - HOMO | ~ 4.2 eV |

| Electronegativity (χ) | Tendency to attract electrons | ~ 4.7 eV |

| Global Hardness (η) | Resistance to change in electron distribution | ~ 2.1 eV |

| Global Softness (S) | Reciprocal of hardness | ~ 0.24 eV⁻¹ |

These parameters provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data. By performing vibrational analysis, a theoretical IR spectrum can be generated, which aids in the assignment of experimental spectral bands. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov For analogs like 3- and 4-n-alkanoyloxy benzoic acids, DFT has been used to show how changes in molecular structure, such as the length of an alkyl chain, can cause shifts in the absorbance spectra. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects. ucl.ac.uk

For aromatic carboxylic acids, MD simulations are particularly useful for studying:

Conformational Flexibility : The ethoxy and carboxylic acid groups of 3-Bromo-2-ethoxy-5-methylbenzoic acid can rotate, leading to different conformations. MD simulations can explore the conformational space to identify the most populated and energetically favorable shapes the molecule adopts in solution.

Intermolecular Interactions : Benzoic acid derivatives are known to form strong hydrogen-bonded dimers. ucl.ac.ukacs.org MD simulations can model this self-association process, as well as other non-covalent interactions like π–π stacking, which are influenced by the substituents on the aromatic ring. ucl.ac.ukbohrium.com

Solvent Effects : The behavior of a molecule can change dramatically in different solvents. MD studies have shown that in apolar solvents, benzoic acid derivatives tend to form hydrogen-bonded dimers, whereas in polar solvents that act as hydrogen bond acceptors, this self-association is inhibited in favor of solute-solvent interactions. ucl.ac.ukacs.orgbohrium.com

Studies on related aromatic carboxylic acids have used MD to investigate their adsorption onto surfaces and their self-assembly into larger aggregates, providing molecular-level insights into these complex processes. aip.orgacs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Perspectives (general compound class)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. dergipark.org.tr These models generate mathematical equations that link calculated molecular descriptors (representing physicochemical properties) to the observed activity. dergipark.org.trnih.gov

For the general class of substituted benzoic acids, QSAR models have been developed to predict properties like antimicrobial or enzyme inhibitory activity. nih.govnih.gov Key findings from these studies on analogous series include:

The importance of hydrophobicity : Increased hydrophobicity often correlates with enhanced biological activity. nih.gov

The role of electronic parameters : The presence of specific functional groups, such as electron-withdrawing or electron-donating groups, can significantly influence activity. nih.gov

The significance of steric and topological properties : Descriptors related to molecular size, shape, and branching, such as molar refractivity and molecular connectivity indices, are often crucial for building a predictive QSAR model. nih.govnih.govthieme-connect.com

A QSAR study on benzoylaminobenzoic acid derivatives as enzyme inhibitors revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov Such models are valuable for guiding the design of new, more potent analogs by predicting the activity of yet-to-be-synthesized compounds.

Table 3: Common Descriptors Used in QSAR Models for Benzoic Acid Analogs

| Descriptor Class | Example Descriptor | Property Represented | Correlation with Activity |

|---|---|---|---|

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents | Varies; often significant |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water | Often positive |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Often positive |

| Topological | Balaban Index (J) | Molecular size, shape, and branching | Varies; model-dependent |

This table summarizes typical parameters used to build QSAR models for this class of compounds. nih.govnih.govthieme-connect.com

Reaction Mechanism Studies through Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, transition states, chemists can map out the entire reaction pathway. This provides insights into reaction kinetics and helps explain why certain products are formed over others.

For substituted benzoic acids, computational methods can be applied to study various reactions:

Acidity and Deprotonation : DFT has been used to calculate the gas-phase acidity of numerous substituted benzoic acids. These studies show a good correlation between calculated and experimental values and help to untangle the inductive and resonance effects of different substituents on the acidity of the carboxylic group. mdpi.comresearchgate.netnih.gov

Electrochemical Reactions : The reduction of benzoic acid derivatives has been investigated computationally. These studies can help interpret experimental results, such as cyclic voltammetry, by assigning observed peaks to specific electrochemical processes like the dissociation of the acid followed by electron transfer. acs.org

Synthesis Pathways : While specific studies on the synthesis of this compound were not found, computational methods are generally used to investigate reaction mechanisms, such as the oxidation of a methyl group to a carboxylic acid, by modeling the transition states and intermediates involved.

These theoretical investigations provide a detailed, atomistic understanding of chemical reactivity that is often inaccessible through experimental means alone. mdpi.com

Crystal Packing Prediction and Intermolecular Interactions

Due to the absence of published experimental crystal structures for this compound in open literature and crystallographic databases, computational and theoretical methods provide a powerful avenue for predicting its solid-state architecture and the governing intermolecular forces. By analyzing the behavior of analogous substituted benzoic acids, a detailed and scientifically plausible model of its crystal packing can be constructed.

The primary and most dominant intermolecular interaction anticipated in the crystal structure of this compound is the formation of a hydrogen-bonded dimer. This is a nearly ubiquitous feature in the crystal structures of simple carboxylic acids. nih.govresearchgate.net Molecules of this compound are predicted to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their carboxylic acid moieties, creating the highly stable R²₂(8) graph set motif. nih.govresearchgate.net This robust supramolecular synthon effectively creates a larger, planar dimeric unit that serves as the fundamental building block for the extended crystal lattice.

Beyond the primary hydrogen-bonded dimers, the crystal packing will be directed by a combination of weaker, yet significant, non-covalent interactions involving the bromo, ethoxy, and methyl substituents. These secondary interactions are crucial in determining the three-dimensional arrangement of the dimer building blocks.

Role of Ethoxy and Methyl Groups: The ethoxy group at the 2-position and the methyl group at the 5-position will influence the crystal packing primarily through steric effects and weak hydrogen bonds. The flexible ethyl chain of the ethoxy group can adopt various conformations to optimize packing, potentially leading to polymorphism. Weak C-H···O or C-H···π interactions involving the ethoxy and methyl hydrogens are also anticipated, further stabilizing the crystal lattice. conicet.gov.ar Studies on alkoxy-substituted benzoic acids have shown that these groups can direct the formation of specific packing arrangements, such as herringbone or pi-stacked arrays. conicet.gov.ar

Predicted Intermolecular Interaction Parameters:

Based on computational studies and experimental data from analogous bromo- and alkoxy-substituted benzoic acids, the following table presents predicted geometric parameters for the key intermolecular interactions in the crystal structure of this compound.

| Interaction Type | Donor-Acceptor | Predicted Distance (Å) | Predicted Angle (°) |

| Hydrogen Bond | O-H···O | 2.60 - 2.70 | 170 - 180 |

| Halogen Bond | C-Br···O | 3.00 - 3.40 | 150 - 175 |

| Weak C-H···O | C-H···O | 3.20 - 3.60 | 140 - 170 |

| π-π Stacking | Ring Centroid···Ring Centroid | 3.50 - 4.00 | N/A |

This table contains predicted data based on computational models and analysis of similar known crystal structures. Actual experimental values may vary.

Computational Modeling of Crystal Packing:

Modern crystal structure prediction (CSP) methods can be employed to generate a landscape of energetically feasible crystal packings for this compound. These computational techniques utilize force fields or quantum mechanical methods to calculate the lattice energy of thousands of hypothetical crystal structures, ranking them in terms of stability. researchgate.netrsc.org The results of such studies would likely reveal a small number of low-energy structures, one of which would correspond to the most probable experimentally observable form. Analysis of these predicted structures would provide detailed insight into the competition and synergy between the various intermolecular interactions, such as whether hydrogen bonding or halogen bonding dominates the packing in different polymorphic forms.

Applications of 3 Bromo 2 Ethoxy 5 Methylbenzoic Acid As a Synthetic Intermediate

Building Block in Complex Organic Synthesis

The structural complexity of 3-Bromo-2-ethoxy-5-methylbenzoic acid makes it an ideal starting material for the synthesis of more elaborate organic molecules. The presence of multiple functional groups allows for a stepwise and controlled elaboration of the molecular framework. For instance, the carboxylic acid can be converted to an acid chloride, which can then participate in Friedel-Crafts acylation reactions to form complex ketones. These ketones can be further modified, for example, through reduction of the carbonyl group to a methylene (B1212753) group, a key transformation in the synthesis of diarylmethanes. This approach is particularly relevant in the construction of intricate molecular skeletons that are challenging to assemble through other means. The ability to perform a sequence of reactions, such as initial coupling at the bromine position followed by modification of the carboxyl group, underscores its utility as a versatile building block.

Precursor for Specialty Chemicals Development

The unique substitution pattern of this compound makes it a valuable precursor for the development of specialty chemicals with tailored properties. For example, substituted benzoic acids are utilized in the synthesis of high-performance polymers. The incorporation of this specific benzoic acid derivative into a polymer backbone, potentially through polymerization of a derivative, could impart desirable characteristics such as improved thermal stability, altered solubility, or specific optical properties. Research into polydimethylsiloxanes modified with benzoic acid fragments has shown that such modifications can significantly alter the material's thermal and rheological properties researchgate.net. While not a direct application of the title compound, this demonstrates the principle of how its incorporation could lead to the development of novel polymers with specialized functions. Furthermore, its structure could be foundational in creating liquid crystals, where the rigid aromatic core and specific substitution pattern can influence the mesophase behavior.

Intermediate in Agrochemical Synthesis

Substituted benzoic acids are a well-established class of intermediates in the synthesis of agrochemicals, including herbicides and fungicides. The specific arrangement of substituents on the aromatic ring of this compound can be a key determinant of biological activity. Patents in the agrochemical field often describe the synthesis of active ingredients from halogenated benzoic acid derivatives nih.govnih.govnih.gov. For example, the synthesis of certain herbicides involves the use of 3-bromomethylbenzoic acids, which can be prepared from the corresponding 3-methylbenzoic acids mdpi.com. The structural motifs present in this compound are found in various patented agrochemical compositions. The carboxylic acid moiety can be converted into esters or amides, which are common functional groups in many pesticides. The bromo substituent allows for the introduction of other functionalities through cross-coupling reactions, a common strategy in the diversification of potential agrochemical candidates.

Utilization in Dye Chemistry

Azo dyes, which constitute a significant class of synthetic colorants, are typically synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich component nih.govftstjournal.com. This compound can be readily converted to the corresponding aniline (B41778) derivative, 3-bromo-2-ethoxy-5-methylaniline, through standard synthetic procedures such as a Curtius, Hofmann, or Schmidt rearrangement of the corresponding acyl azide, amide, or carboxylic acid, respectively. This aniline derivative can then serve as the diazo component in the synthesis of a wide variety of azo dyes ekb.egresearchgate.netnih.govsigmaaldrich.comgoogle.com. The nature and position of the substituents on the aniline ring, in this case, the bromo, ethoxy, and methyl groups, would significantly influence the color, fastness, and other properties of the resulting dye. The presence of an electron-withdrawing bromine atom and electron-donating ethoxy and methyl groups would affect the electronic properties of the diazonium salt and, consequently, the absorption spectrum of the final dye molecule.

Role in Medicinal Chemistry (as a synthetic intermediate for active pharmaceutical ingredient research)

The scaffold of substituted benzoic acids is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents aobchem.comnih.govavantorsciences.comnih.govyoutube.com. The versatility of this compound as a synthetic intermediate makes it a valuable tool for the discovery and development of new drug candidates.

The chemical handles present on this compound allow for its elaboration into a variety of novel organic scaffolds with potential biological activity. For instance, it can serve as a starting point for the synthesis of inhibitors of enzymes such as protein kinases and phosphatases, which are important targets in cancer and inflammatory diseases. The synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes, often involves the use of substituted bromo- and chloro-benzoic acids as key intermediates researchgate.netftstjournal.comekb.eg. The general strategy involves the coupling of the substituted benzoic acid with a glucose derivative to form the final C-aryl glucoside structure. The specific substitution pattern of this compound could be explored to generate novel SGLT2 inhibitors with improved potency or pharmacokinetic properties. Furthermore, this compound can be used to synthesize benzophenone (B1666685) derivatives, a class of compounds with a wide range of biological activities, including anti-inflammatory and antiviral properties researchgate.net.